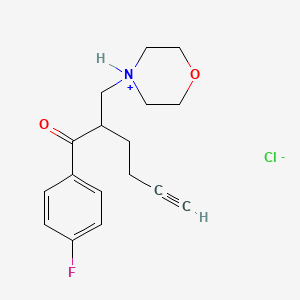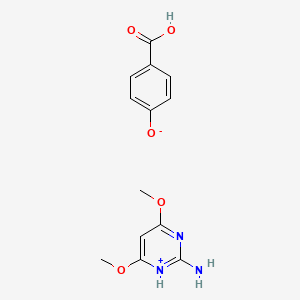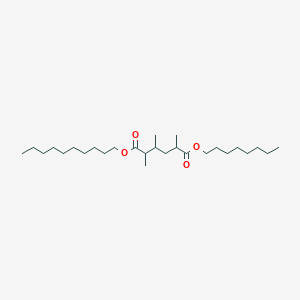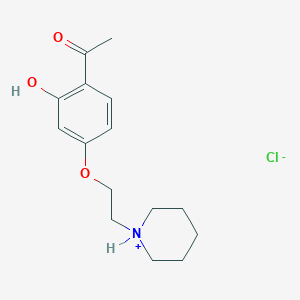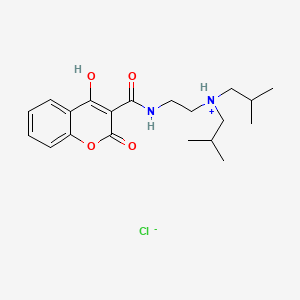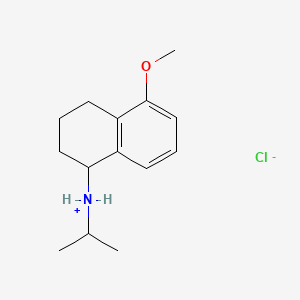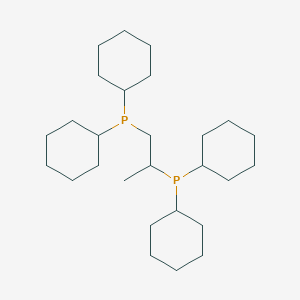
Dicyclohexyl(1-dicyclohexylphosphanylpropan-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis-(Dicyclohexylphosphino)propane is an organophosphorus compound with the molecular formula C26H48P2. It is a white solid that is soluble in nonpolar organic solvents. This compound is widely used as a bulky and highly basic diphosphine ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis-(Dicyclohexylphosphino)propane can be synthesized through the reaction of dicyclohexylphosphine with ethylene oxide under specific conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis-(Dicyclohexylphosphino)propane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: The oxidation of 1,2-Bis-(Dicyclohexylphosphino)propane can lead to the formation of phosphine oxides.
Reduction: Reduction reactions can produce diphosphines with different substituents.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
1,2-Bis-(Dicyclohexylphosphino)propane is extensively used in scientific research due to its unique properties as a ligand in coordination chemistry. It is employed in the synthesis of transition metal complexes, which are crucial in catalysis and organic synthesis. Additionally, it finds applications in the fields of biology and medicine, where it is used in the development of new drugs and therapeutic agents. In industry, it is utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Bis-(Dicyclohexylphosphino)propane exerts its effects involves its coordination to metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as cross-coupling reactions and hydrogenation. The molecular targets and pathways involved include the activation of substrates and the stabilization of intermediates during the reactions.
Comparison with Similar Compounds
1,2-Bis-(Dicyclohexylphosphino)ethane (dcpe)
1,1'-Bis(dicyclohexylphosphino)ferrocene (dppf)
1,3-Bis(dicyclohexylphosphino)propane (dcp)
Properties
Molecular Formula |
C27H50P2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
dicyclohexyl(1-dicyclohexylphosphanylpropan-2-yl)phosphane |
InChI |
InChI=1S/C27H50P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h23-27H,2-22H2,1H3 |
InChI Key |
UFYQPOMAAKOMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP(C1CCCCC1)C2CCCCC2)P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
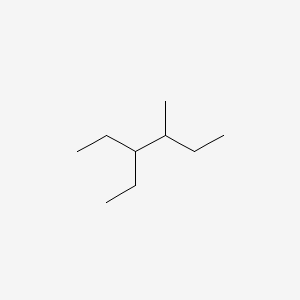
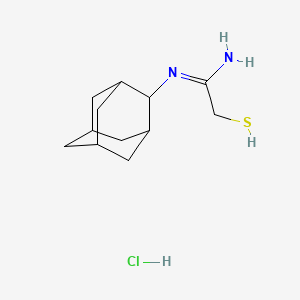

![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)
